synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
An In-depth Technical Guide to the Synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
Introduction
5-Amino-2,4-di-tert-butylphenyl methyl carbonate (CAS No. 1182822-31-6) is a pivotal chemical intermediate, primarily recognized for its role in the pharmaceutical industry.[1] Its significance is most pronounced in its application as a key building block in the synthesis of Ivacaftor (trade name Kalydeco®).[2][3] Ivacaftor is a groundbreaking therapeutic agent used for the treatment of cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene.[2] The molecular architecture of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate, featuring a reactive amino group and a protected phenolic hydroxyl group, makes it a versatile precursor for constructing complex molecular frameworks.
This guide provides a comprehensive overview of the synthetic pathways leading to 5-Amino-2,4-di-tert-butylphenyl methyl carbonate, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations for researchers and professionals in drug development and organic synthesis.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target molecule is logically approached by disconnecting the carbonate ester bond. This retrosynthetic analysis identifies 5-amino-2,4-di-tert-butylphenol as the immediate and crucial precursor. The synthesis, therefore, is a two-stage process: first, the preparation of the substituted aminophenol, and second, the selective O-acylation to form the final methyl carbonate.
Caption: Retrosynthetic approach for the target molecule.
Part I: Synthesis of the Key Intermediate: 5-Amino-2,4-di-tert-butylphenol
The synthesis of 5-Amino-2,4-di-tert-butylphenol (CAS No. 873055-58-4) is the most critical and multi-step portion of the overall process. The most prevalent industrial route begins with the commercially available 2,4-di-tert-butylphenol and involves a nitration-reduction sequence.[4]
Synthetic Pathway: Nitration-Reduction
This well-established pathway involves the introduction of a nitro group at the 5-position of the phenol ring, followed by its reduction to the desired amine.[4]
Caption: General workflow for the synthesis of the aminophenol intermediate.
1. Nitration of 2,4-di-tert-butylphenol:
The initial step is the electrophilic aromatic substitution to install a nitro group. The two bulky tert-butyl groups at positions 2 and 4 sterically hinder the ortho positions and direct the incoming electrophile (nitronium ion, NO₂⁺) to the relatively unhindered position 5, which is also activated by the hydroxyl group.
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Causality of Experimental Choices: Careful control of reaction temperature is crucial to prevent over-nitration and the formation of undesired byproducts. The choice of nitrating agent (e.g., nitric acid in a suitable solvent) and reaction conditions can significantly impact the yield and purity of the resulting 2,4-di-tert-butyl-5-nitrophenol. For large-scale operations, protecting the hydroxyl group first (e.g., as a methyl carbonate) can prevent side reactions and improve regioselectivity.[3][5]
2. Reduction of the Nitro Group:
The final transformation to obtain the aminophenol is the reduction of the nitro group. Catalytic hydrogenation is a highly efficient and clean method for this purpose.[4]
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Expertise & Experience: Several catalytic systems can be employed. A common and effective method involves using palladium on activated carbon (Pd/C) as the catalyst.[2][6] The hydrogen source can be hydrogen gas (H₂) under pressure or a transfer hydrogenation reagent like ammonium formate.[2][6] The use of ammonium formate is often preferred in laboratory settings as it avoids the need for high-pressure hydrogenation equipment.[6] The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate.[2][6]
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Trustworthiness (Self-Validation): The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting nitro compound. The isolation of the product as its hydrochloride salt is a common industrial practice to enhance its stability and simplify handling, as the free amine can be susceptible to aerial oxidation.[3]
Part II: Final Synthesis of 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
With the key aminophenol intermediate in hand, the final step is a selective acylation of the phenolic hydroxyl group.
Reaction and Mechanism
The synthesis involves the reaction of 5-amino-2,4-di-tert-butylphenol with methyl chloroformate.[1] This is a nucleophilic acyl substitution where the phenoxide, formed in situ, acts as the nucleophile attacking the electrophilic carbonyl carbon of methyl chloroformate.
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Causality of Experimental Choices:
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Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is essential.[1] Its primary role is to deprotonate the phenolic hydroxyl group, generating the more nucleophilic phenoxide ion. It also serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
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Solvent: The reaction must be conducted under anhydrous conditions in an inert solvent (e.g., methylene chloride) to prevent the hydrolysis of the highly reactive methyl chloroformate.[1][3]
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Temperature Control: The reaction is typically initiated at a low temperature (0–5°C) during the addition of methyl chloroformate to control the exothermic reaction and minimize potential side reactions, such as N-acylation of the amino group.[1]
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Sources
- 1. benchchem.com [benchchem.com]
- 2. tdcommons.org [tdcommons.org]
- 3. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof - Google Patents [patents.google.com]
- 4. 5-Amino-2,4-di-tert-butylphenol | 873055-58-4 | Benchchem [benchchem.com]
- 5. CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents [patents.google.com]
- 6. 5-AMino-2,4-di-tert-butylphenol synthesis - chemicalbook [chemicalbook.com]
